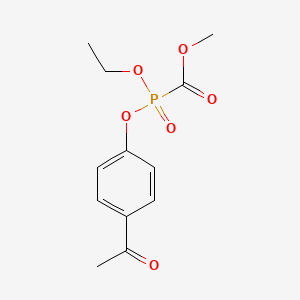
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with (4-acetylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired ester and oxide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester or oxide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield phosphine oxides with different substituents, while reduction can lead to simpler phosphine derivatives.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in various binding interactions, influencing biochemical pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinecarboxylic acid, (4-chlorophenoxy)ethoxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is unique due to its specific functional groups and reactivity. The presence of the (4-acetylphenoxy)ethoxy group distinguishes it from other similar compounds, providing unique properties and applications.
Propriétés
Numéro CAS |
83877-28-5 |
|---|---|
Formule moléculaire |
C12H15O6P |
Poids moléculaire |
286.22 g/mol |
Nom IUPAC |
methyl [(4-acetylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H15O6P/c1-4-17-19(15,12(14)16-3)18-11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 |
Clé InChI |
DVZQCIQUBJJODW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



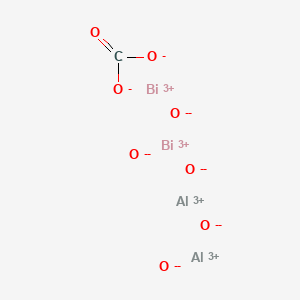

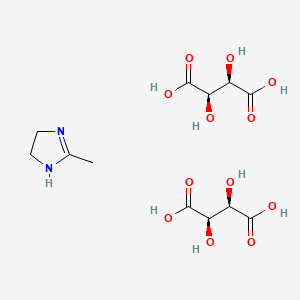


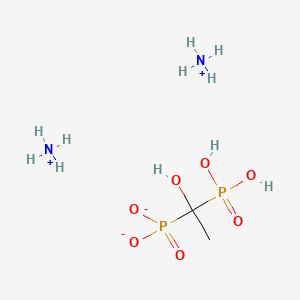
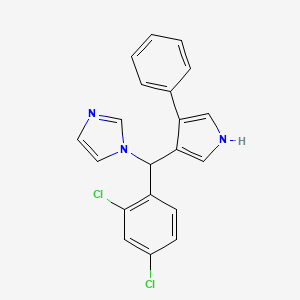
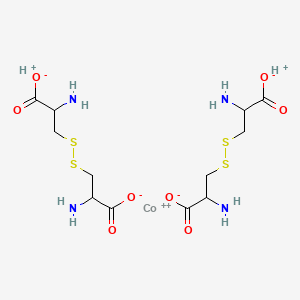



![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)

